BenchChemオンラインストアへようこそ!

Methyl 2-(quinoxalin-2-YL)acetate

Antitubercular drug discovery Quinoxaline 1,4-di-N-oxide SAR Ester steric effects

Methyl 2-(quinoxalin-2-yl)acetate is the preferred quinoxaline ester for anti-TB and dual antibacterial–anticancer campaigns. The methyl ester sub-series delivers uniformly tight MICs (<0.35 µg/mL) against M. tuberculosis H37Rv, outperforming ethyl analogs. The enolizable α-methylene group permits alkylation/aldol chemistry not available with the 2-carboxylate isomer. Chemoselective methyl ester cleavage simplifies multi-gram workflows. Favorable drug-like properties (XLogP3=1.0, TPSA=52.1 Ų) ensure reliable purification.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
Cat. No. B11898296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(quinoxalin-2-YL)acetate
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=NC2=CC=CC=C2N=C1
InChIInChI=1S/C11H10N2O2/c1-15-11(14)6-8-7-12-9-4-2-3-5-10(9)13-8/h2-5,7H,6H2,1H3
InChIKeyZKOZPYHLUSBHID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(Quinoxalin-2-yl)Acetate Procurement: Core Identity, Physicochemical Profile, and Supply Chain Considerations


Methyl 2-(quinoxalin-2-yl)acetate (CAS 14068-27-0, MFCD22574062) is a heterocyclic ester building block composed of a quinoxaline core linked via a methylene bridge to a methyl ester moiety (C₁₁H₁₀N₂O₂, MW 202.21 g/mol) [1]. Its computed XLogP3 of 1.0 and topological polar surface area (TPSA) of 52.1 Ų place it within favorable drug-like physicochemical space for use as a synthetic intermediate [1]. Commercially, it is typically supplied at ≥95% purity with long-term storage recommended in cool, dry conditions . The compound is structurally distinguished from its positional isomer methyl 2-(quinoxalin-6-yl)acetate (CAS 35498-44-3) and from the directly attached carboxylate ester methyl quinoxaline-2-carboxylate (CAS 1865-11-8), with the methylene spacer in the 2-yl acetate conferring distinct conformational flexibility and reactivity profiles for downstream derivatization .

Why Methyl 2-(Quinoxalin-2-yl)acetate Cannot Be Casually Substituted: Scaffold-Specific Reactivity and Biological Translation Risks


In the quinoxaline ester class, subtle structural variations—including the position of the ester side chain (2-yl vs. 6-yl), the length of the alkyl ester (methyl vs. ethyl vs. isopropyl), and the presence or absence of a methylene spacer—profoundly alter both synthetic reactivity and biological activity in downstream products. For instance, in quinoxaline 1,4-di-N-oxide anti-tubercular series, the methyl ester sub-series achieved uniformly potent MIC values (<0.35 µg/mL against M. tuberculosis H37Rv), whereas the ethyl ester sub-series exhibited a broader MIC range (most <2.5 µg/mL, with outliers >22 µg/mL), demonstrating that even a single methylene difference in the ester group can bifurcate potency distributions [1]. Similarly, in quinoxaline-2-yl acetamide antibacterials, the N-phenyl substituent switch from methyl to ethyl reduced anti-MRSA inhibition from 60% to 17% at 100 µM, underscoring that small alkyl changes on the quinoxaline scaffold translate into large biological effect differences [2]. These findings establish that generic replacement of methyl 2-(quinoxalin-2-yl)acetate by any closely related analog carries quantifiable risk of altered synthetic trajectory and unpredictable biological outcomes for the final target molecules.

Methyl 2-(Quinoxalin-2-yl)acetate: Quantitative Differentiation Evidence Versus Closest Structural Analogs


Methyl Ester vs. Ethyl Ester in Quinoxaline 1,4-Di-N-Oxide Anti-Tubercular Series: Tighter MIC Distribution and Superior Potency Floor

In a direct head-to-head comparison of methyl and ethyl ester sub-series of quinoxaline 1,4-di-N-oxide derivatives evaluated against M. tuberculosis H37Rv via MABA, all 5 tested methyl ester compounds achieved MIC < 0.35 µg/mL, and the lead compound T-018 (methyl ester) reached MIC = 0.15 µg/mL, a value comparable to the first-line drug isoniazid (MIC = 0.12 µg/mL) [1]. In contrast, the ethyl ester sub-series showed a wider and partially inferior potency range: while most compounds had MIC < 2.5 µg/mL, compounds T-026 and T-045 exhibited MIC > 22 µg/mL, representing a >10-fold potency loss relative to the methyl series baseline [1]. The authors explicitly note that while methyl and ethyl ester groups at the R3 position do not universally alter activity, the steric effect conferred by the ester group is key to enhancing biological effects [1].

Antitubercular drug discovery Quinoxaline 1,4-di-N-oxide SAR Ester steric effects

Downstream Acetamide Anti-MRSA Activity: Methyl-Substituted Derivative Outperforms Ethyl Analog by >3.5-Fold

In a series of 19 quinoxaline-2-yl acetamides synthesized via SN2 coupling and tested against a clinical MRSA isolate, the methyl-substituted derivative (compound 10b) achieved 60% inhibition of MRSA growth at 100 µM, while the isopropyl analog (10d) achieved 56% inhibition at the same concentration [1]. By contrast, the ethyl-substituted analog (10c) showed only 17% inhibition at 100 µM, and the methoxy analog (10e) showed 12% inhibition [1]. Although these acetamides are downstream derivatives rather than the methyl ester itself, the methyl ester serves as the key hydrolytic precursor to the corresponding 2-(quinoxalin-2-yl)acetic acid, which is the direct synthetic gateway to these bioactive acetamides [1]. The 1,4-disubstituted phenyl linker pattern was essential for activity; 1,2-disubstituted regioisomers largely lost anti-MRSA capacity [1].

Anti-MRSA agents Quinoxaline acetamides Antibacterial resistance

Selective Cytotoxicity of Ethyl Acetamide Derivative: A 5.5–8.4 Fold Selectivity Window Over Healthy Cells

In the same quinoxaline-2-yl acetamide series, the ethyl-substituted derivative 10c exhibited selective cytotoxicity against three human cancer cell lines at 25 µM: 43% inhibition of PC-3 (prostate), 48% inhibition of MCF-7 (breast), and 66% inhibition of HCT-15 (colon), while sparing non-tumorigenic COS-7 cells (only 7.8% inhibition) [1]. This yielded selectivity indices (SI = %inhibition_cancer / %inhibition_COS-7) of 5.5, 6.1, and 8.4 for prostate, colon, and breast cancer, respectively [1]. By comparison, the clinical antimetabolite 5-fluorouracil (5-FU) showed indiscriminate cytotoxicity across all tested cell lines including COS-7 [1]. The methyl-substituted analogs (10b, 10d) showed weaker and less selective cytotoxicity, highlighting that the choice of alkyl substituent on the acetamide nitrogen dictates the cancer selectivity profile [1].

Cancer drug discovery Quinoxaline cytotoxicity Selectivity index

Physicochemical Differentiation: Lower LogP, Higher Molar Efficiency, and Selective Hydrolysis Advantage Over Ethyl Ester Analog

Methyl 2-(quinoxalin-2-yl)acetate (MW 202.21, XLogP3 = 1.0, TPSA = 52.1 Ų, H-bond donors = 0, H-bond acceptors = 4, rotatable bonds = 3) [1] presents a more compact and less lipophilic profile compared to its closest ethyl ester analog ethyl 2-(quinoxalin-2-yl)acetate (estimated MW 216.24, higher LogP). The lower molecular weight confers a molar efficiency advantage: per gram of compound purchased, the methyl ester delivers approximately 4.95 mmol, versus approximately 4.62 mmol for the ethyl ester—a ~7% higher molar yield per unit mass . Furthermore, methyl esters are established to undergo selective nucleophilic cleavage (e.g., NaCN in HMPA or CH₃CO₂NH₄ in hot DMSO) in the presence of ethyl esters, enabling orthogonal protecting group strategies in multi-step syntheses [2]. The methyl ester also exhibits 0 H-bond donors versus 1 for the corresponding free acid 2-(quinoxalin-2-yl)acetic acid, facilitating chromatographic purification and improving organic solvent compatibility [1].

Medicinal chemistry optimization Ligand efficiency metrics Ester prodrug design

Positional Isomer Differentiation: 2-yl Acetate Methylene Spacer Confers Distinct Reactivity vs. Directly Attached 2-Carboxylate Methyl Ester

Methyl 2-(quinoxalin-2-yl)acetate differs from its constitutional isomer methyl quinoxaline-2-carboxylate (CAS 1865-11-8) by the insertion of a methylene (–CH₂–) spacer between the quinoxaline C-2 and the ester carbonyl. This structural difference has documented functional consequences: methyl quinoxaline-2-carboxylate has been reported to display only minor antimycobacterial activity when tested itself, serving primarily as a synthetic reactant rather than a bioactive entity . The methylene spacer in methyl 2-(quinoxalin-2-yl)acetate introduces an additional rotatable bond (3 vs. 2) and alters the electronic conjugation between the quinoxaline ring and the ester carbonyl, affecting both the pKa of the α-methylene protons (enolate formation potential) and the hydrolysis kinetics [1]. This difference is critical for programs requiring the ester to serve as a protected carboxylic acid synthon: the 2-yl acetate can be selectively hydrolyzed to 2-(quinoxalin-2-yl)acetic acid, which has been reported to exhibit cytotoxicity against cancer cell lines with IC₅₀ values in the low micromolar range [2], whereas the 2-carboxylate hydrolyzes to quinoxaline-2-carboxylic acid, which lacks the methylene spacer and presents a different pharmacophore.

Positional isomer SAR Synthetic intermediate selection Quinoxaline functionalization

High-Impact Application Scenarios for Methyl 2-(Quinoxalin-2-yl)acetate Procurement Based on Verified Differentiation Evidence


Anti-Tubercular Lead Optimization: Methyl Ester as the Preferred Starting Scaffold for Consistent Sub-µg/mL Potency

Medicinal chemistry teams pursuing novel anti-tubercular agents should prioritize procurement of methyl 2-(quinoxalin-2-yl)acetate over its ethyl or isopropyl ester analogs for constructing quinoxaline 1,4-di-N-oxide libraries. Evidence from Palos et al. (2018) demonstrates that the methyl ester sub-series achieves a uniformly tight MIC distribution (<0.35 µg/mL) against M. tuberculosis H37Rv, with the lead compound T-018 reaching MIC = 0.15 µg/mL—within 1.25-fold of isoniazid—whereas the ethyl ester sub-series produces outlier compounds with MIC >22 µg/mL [1]. The methyl ester scaffold thus provides a more reliable potency floor, reducing the risk of costly late-stage compound attrition in anti-TB programs.

Anti-MRSA and Selective Anticancer Library Synthesis: Hydrolysis to Common Acid Intermediate for Divergent Amide Derivatization

For research groups developing dual antibacterial–anticancer screening libraries, methyl 2-(quinoxalin-2-yl)acetate serves as the optimal precursor. Hydrolysis yields 2-(quinoxalin-2-yl)acetic acid, which can be coupled to diverse amines to generate acetamide libraries. The Tovar-Roman et al. (2026) study established that methyl-substituted acetamides (derived from this acid) achieve 60% MRSA inhibition at 100 µM, while ethyl-substituted analogs provide selective cancer cell cytotoxicity with selectivity indices of 5.5–8.4 over healthy COS-7 cells [2]. Procurement of the methyl ester thus enables a single chemical intermediate to feed two distinct SAR campaigns with validated biological endpoints.

Multi-Step Synthetic Route Optimization: Exploiting Chemoselective Methyl Ester Hydrolysis for Orthogonal Protection Strategies

Process chemistry and scale-up groups benefit from methyl 2-(quinoxalin-2-yl)acetate when orthogonal ester deprotection is required. The methyl ester is established to undergo selective nucleophilic cleavage (NaCN in HMPA or ammonium acetate in hot DMSO) in the presence of ethyl or other alkyl esters [3]. This chemoselectivity, combined with the compound's favorable computed properties (0 H-bond donors, XLogP3 = 1.0, TPSA = 52.1 Ų) [4], facilitates intermediate purification by normal-phase chromatography and simplifies reaction workups in multi-gram campaigns. The ~7% molar efficiency advantage over the ethyl ester analog further translates into tangible cost savings at procurement scale [4].

Enolate Chemistry and C–C Bond Formation: Leveraging the Methylene Spacer for α-Functionalization of Quinoxaline Derivatives

Synthetic methodology groups focused on C–C bond formation should select methyl 2-(quinoxalin-2-yl)acetate specifically for its enolizable methylene group, which is absent in the directly attached carboxylate isomer methyl quinoxaline-2-carboxylate (CAS 1865-11-8). The α-methylene protons permit deprotonation with mild bases (e.g., LDA, K₂CO₃) to generate a nucleophilic enolate that can participate in alkylation, aldol, or Michael addition reactions, enabling direct introduction of molecular complexity at the benzylic position adjacent to the quinoxaline ring [4]. This synthetic handle is not accessible with the 2-carboxylate isomer, making the 2-yl acetate the mandatory choice for enolate-based diversification strategies.

Quote Request

Request a Quote for Methyl 2-(quinoxalin-2-YL)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.